molecular formula C9H19N3OSi B1426167 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine CAS No. 885325-91-7

1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine

Cat. No. B1426167
CAS RN: 885325-91-7
M. Wt: 213.35 g/mol
InChI Key: INNWNVHAODOBFW-UHFFFAOYSA-N
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Description

“1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This process is known as protection of a functional group .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H19N3OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3 . This indicates that the compound contains nine carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one silicon atom .


Chemical Reactions Analysis

The trimethylsilyl group in this compound can react with various reagents. For example, it can react with 1H-imidazole to prepare 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole . The trimethylsilyl group can also be used as a temporary protecting group during chemical synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 213.35 . It is a solid at room temperature . The compound should be stored in a sealed, dry place at 2-8°C .

Scientific Research Applications

Organic Chemistry Research

In organic chemistry, 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine is used as a protecting group for sensitive functional groups during chemical reactions. It helps in preventing unwanted side reactions and can be easily removed after the desired transformation is complete, thus ensuring a high yield of the target molecule .

Protecting Groups in Synthesis

As a protecting group, it is employed to safeguard carboxyl and phosphate groups during synthetic procedures. This is crucial in multi-step syntheses where selective reactivity is required. The trimethylsilyl group provides steric hindrance, protecting the molecule from premature reactions .

Esterification Reactions

The compound is involved in esterification reactions, where it facilitates the formation of esters without the need for an exogenous promoter or catalyst. This is particularly advantageous in the synthesis of esters that can be cleaved under mild conditions, which is essential in the preparation of complex organic molecules .

Nucleophilic Substitution Reactions

It is also used in nucleophilic substitution reactions, where it can act as a leaving group or as a nucleophile. This dual functionality is beneficial in the synthesis of a wide range of organic compounds, including heterocycles and polymers .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

1-(2-trimethylsilylethoxymethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3OSi/c1-14(2,3)7-6-13-8-12-5-4-9(10)11-12/h4-5H,6-8H2,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNWNVHAODOBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 10 g of 1H-pyrazol-3-amine in 100 ml of N,N-dimethylformamide was added 9.6 g of sodium hydride (60%, in oil) under cooling with ice. The reaction mixture was stirred for 30 minutes, and then 21.3 ml of 2-(trimethylsilyl)ethoxymethyl chloride was added thereto. After stirring the resulting mixture at room temperature for 1 hour, aqueous ammonium chloride was added thereto, and the mixture was extracted with chloroform. The resulting organic layer was washed with water and brine, and then dried over magnesium sulfate. The organic layer was filtered and concentrated in vacuo. The resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=4/1 to 1/2) to give the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 2 L round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed 3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole (125.0 g, 513.69 mmol, 1.00 equiv.), MeOH (1 L), and Pd/C (13.0 g). The suspension was the placed under an atmosphere of hydrogen. The resulting solution was stirred at 30° C. for 4 h. The solids were then filtered and the filtrate was concentrated under vacuum to afford of 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine (110 g 80% yield) as a light yellow solid.
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
catalyst
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine
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1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine
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1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine
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1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine
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Reactant of Route 6
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